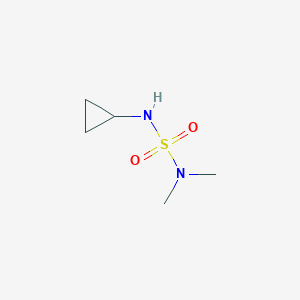![molecular formula C12H16BrNO2 B1427607 Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate CAS No. 1183967-62-5](/img/structure/B1427607.png)
Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate
Descripción general
Descripción
Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate is a chemical compound with the CAS Number: 1183967-62-5 . It has a molecular weight of 286.17 . The compound is typically stored at 4 degrees Celsius and is available in liquid form .
Molecular Structure Analysis
The InChI code for Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate is 1S/C12H16BrNO2/c1-3-16-12(15)8-14-9(2)10-5-4-6-11(13)7-10/h4-7,9,14H,3,8H2,1-2H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate is a liquid at room temperature . Its exact physical and chemical properties, such as boiling point, melting point, and solubility, are not specified in the sources I found.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Researchers have developed synthetic routes to create complex molecules for potential applications in medicinal chemistry and materials science. For instance, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate demonstrates the ability to construct molecules with specific structural features, which could be beneficial for developing new therapeutic agents or materials with unique properties (M. Sapnakumari et al., 2014).
- Another study focused on the expedient access to N-phenylpyrrolidin-2-yl heterocycles through base-induced intramolecular aza-Michael reaction, showcasing the versatility of synthetic chemistry in generating compounds that could serve as building blocks for pharmaceuticals or other biologically active molecules (J. F. Ramos et al., 2011).
Crystallography and Molecular Structure
- Detailed crystallographic studies provide insights into the molecular structure of synthesized compounds, which is crucial for understanding their physical and chemical properties. For example, the crystal structure analysis of ethyl (3E)-3-[2-(4-bromophenylsulfonyl)hydrazin-1-ylidene]butanoate offers valuable information on molecule conformation and potential reactivity, aiding in the design of molecules with desired characteristics (S. Murtaza et al., 2012).
Potential Biological Activities
- Synthesis and evaluation of thiazole derivatives for antiamoebic activity and cytotoxicity highlight the ongoing search for new treatments against infectious diseases. The study identified compounds with significant amoebicidal activity, suggesting the potential for developing new therapeutic agents (A. Shirai et al., 2013).
- Research on novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates demonstrated their inhibitory effects on glucosidase enzymes, indicating potential applications in managing diabetes or other metabolic disorders. This work illustrates the role of chemical synthesis in discovering molecules with specific biological activities (Ayesha Babar et al., 2017).
Propiedades
IUPAC Name |
ethyl 2-[1-(3-bromophenyl)ethylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-16-12(15)8-14-9(2)10-5-4-6-11(13)7-10/h4-7,9,14H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHZHYOIAAANME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















